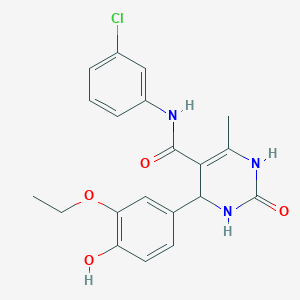
N-(3-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H20ClN3O4 and its molecular weight is 401.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound belonging to the tetrahydropyrimidine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including structure-activity relationships, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a tetrahydropyrimidine ring with various substituents:
- Molecular Formula : C20H20ClN3O4
- Molecular Weight : 401.8 g/mol
- CAS Number : 941944-41-8
The presence of both ethoxy and hydroxy groups, along with a chlorophenyl moiety, enhances its solubility and bioactivity compared to other derivatives lacking these functional groups .
Biological Activity Overview
Compounds in the tetrahydropyrimidine class have been studied for various biological activities, including:
- Anticancer Activity : Several studies have indicated that tetrahydropyrimidines exhibit cytotoxic effects against various cancer cell lines. The specific compound has shown promising results in inhibiting cell proliferation in cervical (HeLa), liver (HepG2), and lung (A549) cancer cells .
- Antiviral Properties : Similar compounds have demonstrated antiviral activity against different viral strains, suggesting potential applications in antiviral drug development.
- Anti-inflammatory Effects : The compound's unique structure may contribute to anti-inflammatory properties, making it a candidate for further research in inflammatory disease treatments.
The mechanism of action of this compound involves interactions with biological macromolecules. Studies suggest that it may act as a topoisomerase inhibitor, which is crucial for DNA replication and repair processes .
Anticancer Activity
In a study examining the cytotoxic effects of various Mannich bases, N-(3-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine was found to exhibit significant antiproliferative activity against human cancer cell lines. The IC50 values ranged from 8.2 to 32.1 μM depending on the cell type tested .
Structure-Activity Relationship (SAR)
The structural modifications of tetrahydropyrimidines significantly influence their biological activity. For instance:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(4-fluorophenyl)-6-methyl-2-oxo-tetrahydropyrimidine | Structure | Anticancer activity against EGFR/HER2 |
| N-(4-chlorophenyl)-6-methyl-2-oxo-tetrahydropyrimidine | Structure | Antiviral properties |
| Ethyl 4-(3-chlorophenyl)-6-methyl-2-oxo-tetrahydropyrimidine | Structure | Potential anti-inflammatory effects |
This table illustrates how different substituents can modify the pharmacological profile of related compounds.
特性
IUPAC Name |
N-(3-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4/c1-3-28-16-9-12(7-8-15(16)25)18-17(11(2)22-20(27)24-18)19(26)23-14-6-4-5-13(21)10-14/h4-10,18,25H,3H2,1-2H3,(H,23,26)(H2,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUFKIRMXZBYJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC(=CC=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














